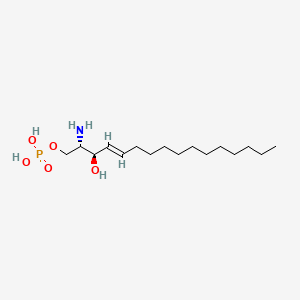

C16 スフィンゴシン-1-リン酸

概要

説明

スフィンゴシン-1-リン酸 (d16:1) は、さまざまな生物学的プロセスにおいて重要な役割を果たす生物活性脂質メディエーターですこの化合物は、特に血管系および免疫系において重要であり、免疫細胞のトラフィッキングと血管の完全性を調整します .

科学的研究の応用

Sphingosine-1-phosphate (d16:1) has numerous scientific research applications:

Chemistry: Used as a model compound to study lipid signaling pathways.

Biology: Investigated for its role in cell signaling, immune cell trafficking, and vascular integrity.

Medicine: Explored as a therapeutic target for diseases such as cancer, multiple sclerosis, and inflammatory bowel disease

作用機序

スフィンゴシン-1-リン酸 (d16:1) は、スフィンゴシン-1-リン酸受容体 (S1PR) と呼ばれる特定の G タンパク質共役型受容体に結合することによってその効果を発揮します。これらの受容体は広く発現しており、細胞遊走、生存、増殖などのさまざまな細胞応答を仲介します。 関連するシグナル伝達経路には、ホスホリパーゼ C、プロテインキナーゼ C、およびマイトジェン活性化プロテインキナーゼなどの下流エフェクターの活性化が含まれます .

類似の化合物との比較

類似の化合物

スフィンゴシン-1-リン酸 (d181): 脂肪酸鎖長が異なる別のアイソフォーム。

リゾホスファチジン酸: 生物学的機能が異なる構造的に類似したリゾホスホリピド。

セラミド-1-リン酸: 細胞シグナル伝達に関与する関連するスフィンゴ脂質

独自性

スフィンゴシン-1-リン酸 (d16:1) は、特定の脂肪酸鎖長が異なるため、異なる S1PR への結合親和性と生物学的活性に影響を与えます。 このアイソフォームは、特定の組織および細胞コンテキストにおいて特に重要であり、標的化された研究および治療用途のための貴重な化合物となります .

生化学分析

Biochemical Properties

C16 Sphingosine-1-phosphate is involved in several biochemical reactions, primarily through its interaction with specific enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sphingosine kinase, which phosphorylates sphingosine to produce C16 Sphingosine-1-phosphate . Additionally, C16 Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphatases or irreversibly degraded by sphingosine phosphate lyase .

Cellular Effects

C16 Sphingosine-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of immune cell trafficking, promoting the migration of lymphocytes and other immune cells . It also affects vascular endothelial cells by enhancing barrier integrity and promoting angiogenesis . In cancer cells, C16 Sphingosine-1-phosphate has been shown to promote proliferation, survival, and migration, contributing to tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of action of C16 Sphingosine-1-phosphate involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to sphingosine-1-phosphate receptors, it activates G-protein-coupled signaling cascades that regulate various cellular functions . These signaling pathways include the PI3K-Akt pathway, which promotes cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation . Additionally, C16 Sphingosine-1-phosphate can act intracellularly by binding to specific protein targets and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C16 Sphingosine-1-phosphate can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to C16 Sphingosine-1-phosphate can lead to sustained activation of its signaling pathways, resulting in chronic changes in gene expression and cellular behavior . Additionally, the stability of C16 Sphingosine-1-phosphate can be affected by its interaction with specific enzymes and transporters, which can modulate its availability and activity over time .

Dosage Effects in Animal Models

The effects of C16 Sphingosine-1-phosphate in animal models can vary depending on the dosage administered. At low doses, it can promote beneficial effects such as enhanced immune cell trafficking and improved vascular integrity . At high doses, it can induce toxic or adverse effects, including inflammation and tissue damage . Studies have also shown that there are threshold effects, where specific dosages are required to achieve significant biological effects . Understanding the dosage-dependent effects of C16 Sphingosine-1-phosphate is crucial for its potential therapeutic applications.

Metabolic Pathways

C16 Sphingosine-1-phosphate is involved in several metabolic pathways, including its synthesis, degradation, and signaling . It is synthesized from sphingosine by the action of sphingosine kinases and can be degraded by sphingosine phosphatases or sphingosine phosphate lyase . Additionally, it can be transported out of cells by specific transporters and act as a signaling molecule by binding to its receptors . These metabolic pathways are tightly regulated and play a crucial role in maintaining the balance of C16 Sphingosine-1-phosphate levels in cells and tissues .

Transport and Distribution

The transport and distribution of C16 Sphingosine-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins . One of the key transporters involved in its export from cells is Spinster homolog 2 (Spns2), which facilitates its movement across the cell membrane . Additionally, C16 Sphingosine-1-phosphate can bind to high-density lipoproteins (HDL) in the bloodstream, which aids in its distribution to various tissues . The localization and accumulation of C16 Sphingosine-1-phosphate within specific cellular compartments can influence its biological activity and function .

Subcellular Localization

C16 Sphingosine-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . Within these compartments, C16 Sphingosine-1-phosphate can interact with specific protein targets and modulate their activity, contributing to its diverse biological effects . Understanding the subcellular localization of C16 Sphingosine-1-phosphate is essential for elucidating its precise mechanisms of action.

準備方法

合成経路および反応条件

スフィンゴシン-1-リン酸 (d16:1) はセラミドから合成されます。セラミドは、スフィンゴシンと脂肪酸から構成されています。 セラミダーゼ酵素はセラミドをスフィンゴシンに変換し、次にスフィンゴシンキナーゼアイソ酵素 (SK1 および SK2) によってリン酸化されてスフィンゴシン-1-リン酸を形成します . 反応条件は通常、キナーゼ活性の補因子として ATP およびマグネシウムイオンの存在を伴います。

工業生産方法

スフィンゴシン-1-リン酸 (d16:1) の工業生産には、組換えスフィンゴシンキナーゼ酵素を用いた大規模な酵素反応が含まれます。 このプロセスは、高収量と高純度を実現するために最適化されており、多くの場合、クロマトグラフィーなどの精製工程によって目的の生成物を単離します .

化学反応の分析

反応の種類

スフィンゴシン-1-リン酸 (d16:1) は、以下を含むさまざまな化学反応を起こします。

リン酸化: スフィンゴシンキナーゼによるスフィンゴシンからスフィンゴシン-1-リン酸への変換。

脱リン酸化: スフィンゴシンホスファターゼによるスフィンゴシンへの変換。

一般的な試薬と条件

リン酸化: ATP およびマグネシウムイオンが必要です。

脱リン酸化: 特定のホスファターゼによって触媒されます。

形成される主な生成物

リン酸化: スフィンゴシン-1-リン酸。

脱リン酸化: スフィンゴシン。

科学研究の用途

スフィンゴシン-1-リン酸 (d16:1) は、多くの科学研究に利用されています。

化学: 脂質シグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達、免疫細胞のトラフィッキング、および血管の完全性における役割について調査されています。

類似化合物との比較

Similar Compounds

Sphingosine-1-phosphate (d181): Another isoform with a different fatty acid chain length.

Lysophosphatidic acid: A structurally similar lysophospholipid with distinct biological functions.

Ceramide-1-phosphate: A related sphingolipid involved in cell signaling

Uniqueness

Sphingosine-1-phosphate (d16:1) is unique due to its specific fatty acid chain length, which influences its binding affinity to different S1PRs and its biological activity. This isoform is particularly important in certain tissues and cellular contexts, making it a valuable compound for targeted research and therapeutic applications .

特性

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHNJQKWEMCXAD-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

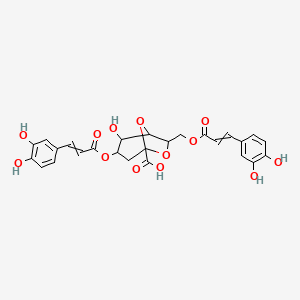

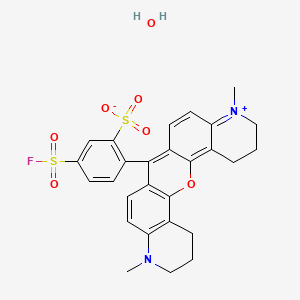

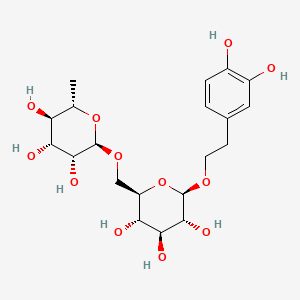

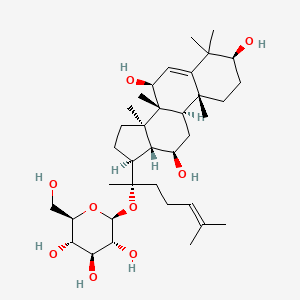

Feasible Synthetic Routes

Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。